(5-Amino-1,3-benzoxazol-2-yl)methanol
Description
Properties
IUPAC Name |
(5-amino-1,3-benzoxazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGBIVMJCCRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Amino-2-aminophenol with Formaldehyde or Equivalent
- Starting materials: 5-Amino-2-aminophenol (or 5-amino-2-aminophenol derivatives) can be reacted with formaldehyde or paraformaldehyde under acidic or catalytic conditions.
- Reaction pathway: The amino group at position 2 and the hydroxyl group on the phenol ring undergo cyclization with the aldehyde to form the benzoxazole ring with a hydroxymethyl group at the 2-position.
- Catalysts and conditions: Acidic catalysts (e.g., HCl, acetic acid) or metal catalysts (e.g., zinc chloride) may be used under reflux in ethanol or other solvents.
- Advantages: This method allows direct introduction of the hydroxymethyl substituent at C-2 during ring closure.
- Limitations: Control of regioselectivity to maintain the amino group at position 5 and avoid side reactions requires careful optimization.
Post-Cyclization Functionalization
An alternative approach involves:
- Step 1: Synthesis of 5-amino-1,3-benzoxazole via condensation of 5-amino-2-aminophenol with suitable aldehydes.
- Step 2: Selective hydroxymethylation at the 2-position using formaldehyde under basic or acidic conditions.
- Reagents: Formaldehyde, paraformaldehyde, or hydroxymethylating agents.
- Catalysts: Acidic or basic catalysts, sometimes metal catalysts to enhance selectivity.
- Advantages: Allows modular synthesis, separating ring formation and substitution steps.
- Challenges: Requires selective hydroxymethylation without affecting the amino group.
Catalytic Systems and Reaction Conditions
Recent advances in benzoxazole synthesis provide insights into catalytic systems that can be adapted for the preparation of this compound:
| Catalyst Type | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|
| Magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) | 2-Aminophenol + aldehyde in water, reflux, 45 min | 79–89% | Reusable, eco-friendly, short reaction time |
| Nanomaterial SrCO3 | Grindstone method, room temperature, solvent-free, 20 min | High yield | Catalyst recyclable, green approach |
| Pd-supported nanocatalyst ([SMNP@GLP][Cl]) | 2-Aminophenol + aldehyde, DMF, 80 °C, 18 h | 83–95% | Good atom economy, reusable catalyst, longer reaction time |
| Nano-ZnO catalyst | 1-Formyl-9H-pyrido[3,4-b]indole + 2-aminophenol, DMF, 100 °C | Moderate yield | Operational simplicity, high temperature required |
| Alumina catalyst | 2-Aminophenol + aldehyde, acetonitrile, room temperature, 5 h | 55–75% | Green solvent, recyclable catalyst |
| Pd complexes of dendronized amine polymer | 2-Aminophenol + benzaldehyde, ethanol, 50 °C, 3 h | 88% | Low catalyst loading, reusable, air oxidant |
These catalytic systems demonstrate the diversity of approaches available for benzoxazole synthesis, which can be tailored for the hydroxymethylated and amino-substituted derivatives like this compound.
Representative Reaction Scheme for this compound Preparation
A plausible synthetic route based on literature precedents is:
- Starting material: 5-Amino-2-aminophenol
- Reagent: Formaldehyde (or paraformaldehyde)
- Catalyst: Acidic catalyst (e.g., HCl) or metal catalyst (e.g., ZnCl2)
- Solvent: Ethanol or water
- Conditions: Reflux for several hours
- Outcome: Cyclization to form the benzoxazole ring with hydroxymethyl substitution at C-2 and amino group at C-5
Data Table Summarizing Key Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Starting material | 5-Amino-2-aminophenol |
| Hydroxymethyl source | Formaldehyde or paraformaldehyde |
| Catalysts used | Acidic catalysts (HCl, acetic acid), ZnCl2, nanocatalysts |
| Solvents | Ethanol, water, DMF |
| Temperature | Room temperature to reflux (25–100 °C) |
| Reaction time | 20 min (grindstone) to 18 h (nanocatalysts) |
| Yield | 55–95% depending on method and catalyst |
| Purification methods | Recrystallization, chromatography |
| Characterization | ^1H NMR, ^13C NMR, IR, Mass Spectrometry |
Research Findings and Notes
- The choice of catalyst and reaction conditions significantly impacts the yield and purity of the product.
- Nanocatalysts and green chemistry approaches provide high yields with environmentally friendly profiles.
- The hydroxymethyl group can be introduced either during ring closure or by post-synthetic modification , with the former generally offering better selectivity.
- Functional group tolerance is crucial, especially to preserve the amino group at the 5-position.
- The use of mild conditions and recyclable catalysts is favored for sustainable synthesis.
- Analytical characterization confirms the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: (5-Amino-1,3-benzoxazol-2-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Oxidation: : Oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions typically yield amines or alcohols.
Substitution: : Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that benzoxazole derivatives, including (5-Amino-1,3-benzoxazol-2-yl)methanol, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with a benzoxazole moiety can induce apoptosis in breast cancer (MCF-7) and colorectal cancer (HCT-116) cells . The mechanism often involves the disruption of cellular processes leading to cell death.
Antimicrobial Properties
Benzoxazole derivatives have been investigated for their antimicrobial activity. A study highlighted the efficacy of non-proteinogenic amino acids based on the benzoxazole structure against multidrug-resistant microorganisms, suggesting the potential of these compounds as new antimicrobial agents .
Neurological Applications
Recent advancements have identified benzoxazoles as promising candidates for treating neurodegenerative diseases. For example, lead optimization studies on benzoxazolone carboxamides revealed their potential in modulating sphingolipid metabolism, which is crucial in conditions like Gaucher's and Krabbe's diseases .
Synthetic Strategies
The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield:
| Method | Description | Yield |
|---|---|---|
| Magnetic Solid Acid Catalyst | Utilizes 2-aminophenol and aldehydes under reflux conditions | 79–89% |
| Nano-catalysts | Employs palladium complexes for high yield synthesis | 88% |
| Oxidative Coupling | Involves coupling reactions with aldehydes in the presence of lead tetraacetate | Moderate |
These methods highlight the versatility in synthesizing benzoxazole derivatives while maintaining high yields and reducing reaction times .
Case Study 1: Anticancer Evaluation
A systematic evaluation of this compound derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized a colorimetric assay to assess cell viability and found that certain modifications to the benzoxazole structure enhanced its anticancer properties .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, derivatives of this compound were tested against resistant strains of bacteria. Results indicated potent activity against several pathogens, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism by which (5-Amino-1,3-benzoxazol-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound's biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares (5-Amino-1,3-benzoxazol-2-yl)methanol with key analogs, emphasizing structural differences, synthesis methods, and applications:
Key Comparative Insights
Heterocycle Core Differences: Benzoxazole vs. Benzoxazole vs. Oxadiazole: The oxadiazole ring is smaller and more electron-deficient, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Substituent Effects :
- Hydroxymethyl (-CH₂OH) : Enhances solubility in polar solvents and provides a site for further functionalization (e.g., esterification, glycosylation) .
- Chloro (-Cl) : Increases lipophilicity and stability, making chloro-substituted derivatives suitable for targeting hydrophobic enzyme pockets .
- Thioester (-S-CO-) : Introduces sulfur, which can improve binding to metal ions or cysteine residues in proteins, enhancing antimicrobial activity .
Synthetic Methodologies :
Biological Activity
(5-Amino-1,3-benzoxazol-2-yl)methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
Benzoxazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities such as:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Demonstrated cytotoxic effects against multiple cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation in various models.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound has been shown to:
- Inhibit Enzymatic Activity : It can inhibit enzymes involved in critical cellular processes, leading to disrupted proliferation in cancer cells.
- Induce Apoptosis : The compound triggers programmed cell death in malignant cells by modulating signaling pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Against Cancer Cell Lines :
- Apoptotic Induction :
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition :
- Fungal Activity :
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
Q & A
Basic Research Questions
Q. What methodological considerations are essential for synthesizing (5-Amino-1,3-benzoxazol-2-yl)methanol to ensure high yield and purity?
- Answer: Synthesis typically involves solvent-free reductive amination or condensation reactions. For example, hydrazine hydrate can react with intermediates under reflux in ethanol, monitored by TLC (chloroform:methanol, 7:3 ratio) to confirm reaction progress . Isolation often involves quenching in ice water to precipitate the product. Optimizing stoichiometry (e.g., 1.2 equivalents of hydrazine hydrate) and reaction time (4–5 hours) improves yield .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Answer: Use a combination of:
- ¹H/¹³C NMR: To confirm the benzoxazole ring protons (6.8–7.5 ppm aromatic signals) and methanol group (-OH proton at ~5 ppm).
- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹ for amine) and C-O/C=N bonds (1650–1600 cm⁻¹) .
- LC-MS: Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What standard assays evaluate the antimicrobial activity of benzoxazole derivatives like this compound?
- Answer: Employ:
- Broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Agar diffusion assays for antifungal activity (e.g., C. albicans).
- Antioxidant assays (DPPH radical scavenging) to assess redox-modulating properties .
Advanced Research Questions
Q. How can crystallographic tools like SHELX refine the molecular structure of this compound derivatives?
- Answer: SHELX programs (e.g., SHELXL) enable high-resolution refinement of X-ray diffraction data. Key steps include:
- Data scaling (SHELXC) and experimental phasing (SHELXD/E) for twinned or high-symmetry crystals .
- ORTEP-III visualization to validate bond angles/distances and hydrogen-bonding networks in the benzoxazole core .
Q. What strategies resolve contradictions in biological activity data for benzoxazole analogs?
- Answer: Discrepancies (e.g., variable MIC values) may arise from:
- Structural modifications (e.g., sulfanyl vs. methoxy substituents altering lipophilicity) .
- Assay conditions (pH, solvent DMSO concentration).
- Statistical validation: Use ANOVA or Tukey’s test to compare replicates. Cross-reference with molecular docking (e.g., binding affinity to 2A9¹ receptors) to correlate bioactivity with structural features .
Q. How does molecular docking elucidate the mechanism of antitumor activity in this compound derivatives?
- Answer: Dock ligands into target proteins (e.g., tubulin, topoisomerase II) using AutoDock Vina. Analyze:
- Binding poses: Hydrogen bonds between the benzoxazole NH and protein active sites.
- Pharmacophore mapping: Hydrophobic interactions with methyl/methoxy groups .
- MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.
Q. What synthetic routes enable functionalization of the benzoxazole core for structure-activity relationship (SAR) studies?
- Answer: Modify:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
